molecular formula C22H31Cl2FN4 B13760716 1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride CAS No. 57647-51-5

1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride

Cat. No.: B13760716
CAS No.: 57647-51-5
M. Wt: 441.4 g/mol
InChI Key: CFBIHJIUTJCJLQ-UHFFFAOYSA-N
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Description

1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorine atom, a phenyl group, and multiple dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.

    Introduction of the Fluorine Atom: This is usually achieved through electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Phenyl Group: This can be done via a Suzuki coupling reaction.

    Addition of Dimethylamino Groups: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-dimethylaminoethyl)ether: Used as an amine catalyst in various chemical reactions.

    1,4-Bis(2-(dimethylamino)ethyl)amino-5,8-dihydroxyanthracene-9,10-dione: A bioreductive drug with applications in cancer therapy.

Uniqueness

1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is unique due to its combination of a fluorine atom, phenyl group, and multiple dimethylamino groups. This unique structure imparts specific chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

57647-51-5

Molecular Formula

C22H31Cl2FN4

Molecular Weight

441.4 g/mol

IUPAC Name

2-[2-(dimethylazaniumyl)ethyl-(5-fluoro-3-phenylindol-1-yl)amino]ethyl-dimethylazanium;dichloride

InChI

InChI=1S/C22H29FN4.2ClH/c1-24(2)12-14-26(15-13-25(3)4)27-17-21(18-8-6-5-7-9-18)20-16-19(23)10-11-22(20)27;;/h5-11,16-17H,12-15H2,1-4H3;2*1H

InChI Key

CFBIHJIUTJCJLQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)F)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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